1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a dihydroimidazolyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroimidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylsulfanyl Group: This step often involves a thiol-ene reaction or a similar method to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBAJGXIQQGTBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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